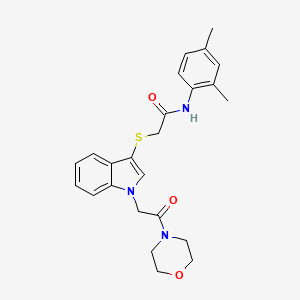

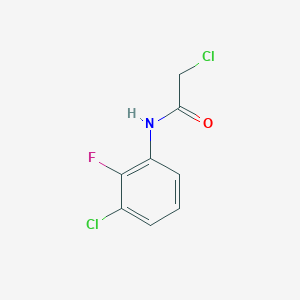

![molecular formula C9H19NO B2922648 2-[(4-Methylcyclohexyl)amino]ethanol CAS No. 108666-82-6](/img/structure/B2922648.png)

2-[(4-Methylcyclohexyl)amino]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Peptide Synthesis and Protective Groups

Research has explored the modification of amino-ethanol structures for peptide synthesis. Modification of methyl groups in 2-(methylsulphonyl)ethanol, for instance, has led to the development of new amino-protective groups that are labile in alkaline media, enhancing the synthesis process. These protective groups, such as the urethane type introduced by altering the methyl group to a phenyl group with a negative inductive effect, have shown improved sensitivity to base, contributing significantly to peptide synthesis techniques (Verhart & Tesser, 2010).

Catalysis and Polymer Synthesis

In the field of polymer science, aminoalcohols like 2-[(4-Methylcyclohexyl)amino]ethanol have been investigated as initiators for ring-opening polymerization processes. For example, the use of commercial aminoalcohols in N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine has demonstrated the potential of such compounds to act as effective initiators, leading to the synthesis of polymers with controlled molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018).

Synthesis of Heterocyclic Compounds

Aminoalcohols have also been utilized in the synthesis of heterocyclic compounds, such as the three-component regioselective reaction involving amino-3-methyl-1H-pyrazole and arylaldehydes in ethanol under ultrasound irradiation. This innovative approach has yielded fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines with excellent yields in short reaction times, showcasing the versatility of aminoalcohols in organic synthesis (Nikpassand et al., 2010).

Stereochemistry and Ligand Application

Research into the stereochemistry of aminocyclohexanol derivatives, including those related to this compound, has provided insights into their use as ligands in asymmetric catalysis. The resolution of racemic 2-aminocyclohexanol derivatives and their application in catalyzed asymmetric reactions demonstrate the potential of these compounds in the synthesis of enantiomerically pure products, a crucial aspect in the development of pharmaceuticals and fine chemicals (Schiffers et al., 2006).

Propiedades

IUPAC Name |

2-[(4-methylcyclohexyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8-2-4-9(5-3-8)10-6-7-11/h8-11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKASEBHQXLQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

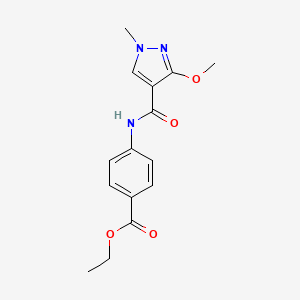

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2922570.png)

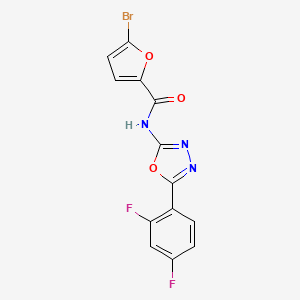

![3-(4-Chlorophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2922572.png)

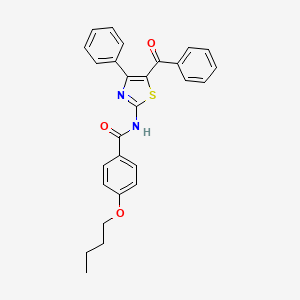

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide](/img/structure/B2922579.png)

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2922583.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2922588.png)